Disiloxane, chloropentamethyl-
Overview
Description
Disiloxane, chloropentamethyl-, also known as 1-chloro-1,1,3,3,3-pentamethyldisiloxane, is a chemical compound with the molecular formula C5H15ClOSi2. It is a clear, colorless liquid that contains chlorine and siloxane groups. This compound is used as a precursor in the synthesis of various organosilicon compounds and finds applications in industries such as pharmaceuticals, cosmetics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disiloxane, chloropentamethyl-, can be synthesized through the hydrosilylation of alkenes and alkynes. The transition metal-catalyzed addition of silicon-hydrogen bonds to unsaturated bonds is a common method for preparing silicon-based compounds. This method is efficient and allows for the formation of novel disiloxane-based building blocks .
Industrial Production Methods: In industrial settings, the production of disiloxane, chloropentamethyl-, often involves the hydrolysis and co-condensation of monochlorosilanes. This method is preferred due to its simplicity, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions: Disiloxane, chloropentamethyl-, undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds (e.g., alkenes and alkynes).
Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.
Substitution: Involves nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrosilylation: Formation of functionalized disiloxanes.
Oxidation: Production of silanols and siloxanes.
Substitution: Generation of substituted siloxanes with various functional groups
Scientific Research Applications
Disiloxane, chloropentamethyl-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing polymers.
Biology: Serves as a crosslinking agent in the production of silicone elastomers and resins.
Medicine: Utilized in the development of pharmaceuticals and medical devices.
Industry: Plays a crucial role in the production of silicone-based materials, contributing to advancements in biotechnology and electronics
Mechanism of Action
The mechanism of action of disiloxane, chloropentamethyl-, involves its ability to form stable silicon-oxygen bonds. This compound acts as a crosslinking agent, facilitating the formation of silicone elastomers and resins. The molecular targets include unsaturated carbon-carbon bonds, which undergo hydrosilylation reactions catalyzed by transition metals .
Comparison with Similar Compounds
Octamethylcyclotetrasiloxane (D4): A cyclic siloxane used in the production of silicone polymers.
Hexamethyldisiloxane: A linear siloxane used as a solvent and in the synthesis of other organosilicon compounds.
Trimethylsilylchloride: A chlorosilane used as a reagent in organic synthesis.
Uniqueness: Disiloxane, chloropentamethyl-, is unique due to its specific molecular structure, which allows for efficient hydrosilylation reactions. Its ability to act as a crosslinking agent in the production of silicone elastomers and resins sets it apart from other similar compounds .
Properties
IUPAC Name |
chloro-dimethyl-trimethylsilyloxysilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClOSi2/c1-8(2,3)7-9(4,5)6/h1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBOFBSSXPQGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClOSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062727 | |
Record name | Disiloxane, chloropentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-62-6 | |
Record name | 1-Chloro-1,1,3,3,3-pentamethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2943-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-1,1,3,3,3-pentamethyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disiloxane, 1-chloro-1,1,3,3,3-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disiloxane, chloropentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropentamethyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-1,1,3,3,3-PENTAMETHYLDISILOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PC66END41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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